2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
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Overview
Description
2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoxaline derivatives are known to influence various biochemical pathways, leading to their multifunctional properties .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE typically involves multi-step organic reactions. Common starting materials might include 4-bromoaniline and various quinoxaline derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Halogenation, nitration, and other substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-1-(4-CHLOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
- 2-AMINO-1-(4-FLUOROPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-1-(4-BROMOPHENYL)-1H-PYRROLO(2,3-B)QUINOXALINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN5/c18-10-5-7-11(8-6-10)23-16(20)12(9-19)15-17(23)22-14-4-2-1-3-13(14)21-15/h1-8H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARJQDOAZVJYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=C(C=C4)Br)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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